2-[4-(Methylsulfanyl)phenyl]propane-1,3-diamine
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Overview
Description
2-[4-(Methylsulfanyl)phenyl]propane-1,3-diamine is an organic compound with the molecular formula C10H16N2S It is characterized by the presence of a methylsulfanyl group attached to a phenyl ring, which is further connected to a propane-1,3-diamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Methylsulfanyl)phenyl]propane-1,3-diamine typically involves the reaction of 4-(methylsulfanyl)benzaldehyde with nitromethane under basic conditions to form a nitrostyrene intermediate. This intermediate is then reduced using hydrogenation or other reducing agents to yield the desired diamine compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Methylsulfanyl)phenyl]propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group in the intermediate nitrostyrene can be reduced to an amine using hydrogenation or metal hydrides.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens for halogenation.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
2-[4-(Methylsulfanyl)phenyl]propane-1,3-diamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(Methylsulfanyl)phenyl]propane-1,3-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The pathways involved often include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(Methylsulfanyl)phenyl]-1-phenyl-1-(2-pyridinyl)-2-propanol
- (2S)-2-(dimethylamino)-1-[4-(methylsulfanyl)phenyl]propane-1,3-diol
Uniqueness
2-[4-(Methylsulfanyl)phenyl]propane-1,3-diamine is unique due to its specific structural features, such as the presence of both a methylsulfanyl group and a propane-1,3-diamine moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
918419-47-3 |
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Molecular Formula |
C10H16N2S |
Molecular Weight |
196.31 g/mol |
IUPAC Name |
2-(4-methylsulfanylphenyl)propane-1,3-diamine |
InChI |
InChI=1S/C10H16N2S/c1-13-10-4-2-8(3-5-10)9(6-11)7-12/h2-5,9H,6-7,11-12H2,1H3 |
InChI Key |
OYVKVXVFMSBMHA-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CN)CN |
Origin of Product |
United States |
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